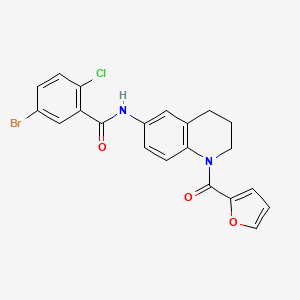
5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound characterized by its bromine and chlorine substitution on the benzamide moiety, alongside a furan and tetrahydroquinoline structure. This compound's unique configuration makes it of interest in various chemical and biomedical fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. A common route might begin with the halogenation of aniline derivatives to introduce bromine and chlorine atoms. Subsequently, amidation reactions incorporate the benzamide moiety. The furan-2-carbonyl group is introduced via acylation, often under catalytic conditions. The tetrahydroquinoline scaffold can be constructed using cyclization reactions from appropriate precursors, like phenylethylamine derivatives.
Industrial Production Methods
Industrial production of such compounds can employ batch or continuous flow processes, leveraging advanced synthetic techniques like microwave-assisted synthesis or photochemical methods to enhance yields and selectivity. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial to scale-up procedures.
化学反应分析
Types of Reactions
5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various organic reactions:
Oxidation: : The furan ring can be susceptible to oxidation, forming different oxidation states.
Reduction: : The tetrahydroquinoline core can be further hydrogenated under reductive conditions.
Substitution: : Halogen atoms (bromine and chlorine) can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Nucleophiles like amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
These reactions yield various derivatives depending on the conditions. For instance, oxidation can result in furanones, while reduction might yield fully saturated quinoline derivatives.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, contributing to material science, catalysis, and organic synthesis.
Biology
The compound's structure allows for interactions with biological macromolecules, making it a potential candidate for bioactive molecule research, including enzyme inhibition studies.
Medicine
Research in medicinal chemistry explores its potential as a pharmaceutical intermediate or lead compound for drug development, particularly for its anticipated interactions with biological targets.
Industry
Industrially, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex organic materials.
作用机制
The compound’s mechanism of action in biological systems often involves binding to specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity through halogen bonding, while the furan and tetrahydroquinoline moieties provide structural rigidity and electronic properties favorable for biological activity. Pathways involved may include inhibition of enzymatic functions or modulation of receptor activities.
相似化合物的比较
Unique Characteristics
Compared to other substituted benzamides and furan-containing compounds, 5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide stands out due to its dual halogen substitution and complex heterocyclic system, which can confer unique chemical and biological properties.
Similar Compounds
5-bromo-2-chloro-N-(quinolin-6-yl)benzamide: : Lacks the furan carbonyl group, affecting its reactivity and biological properties.
2-chloro-N-(furan-2-carbonyl)benzamide: : Does not have the bromine substitution or the tetrahydroquinoline system, leading to different chemical behavior.
5-bromo-2-chlorobenzamide: : Simpler structure without the added complexity of the heterocyclic groups.
Conclusion
This compound is a chemically diverse compound with significant potential across various scientific disciplines. Its unique structure allows for a wide range of synthetic applications and biological interactions, making it a valuable compound for further research and industrial application.
属性
IUPAC Name |
5-bromo-2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3/c22-14-5-7-17(23)16(12-14)20(26)24-15-6-8-18-13(11-15)3-1-9-25(18)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWAYMCTWWCRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)N(C1)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
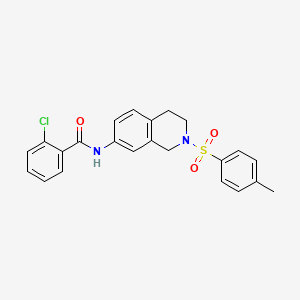
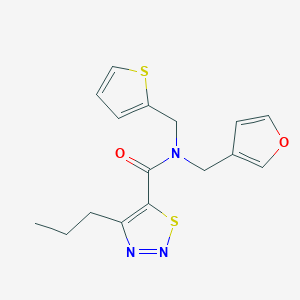
![4-cyclobutylidene-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidine](/img/structure/B2753539.png)
![2,5-dichloro-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2753541.png)
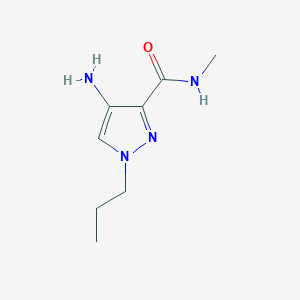
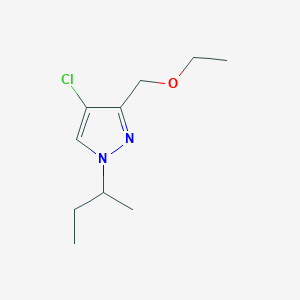
![2-[2-(But-2-ynoylamino)ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753547.png)
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2753549.png)
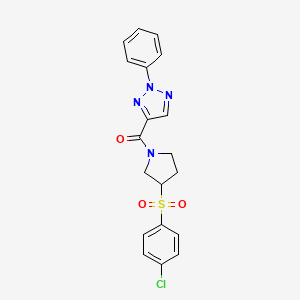
![8-methoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2753551.png)
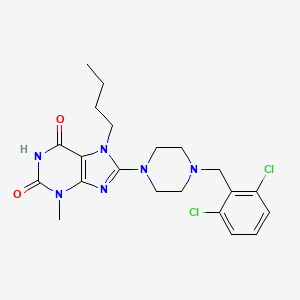
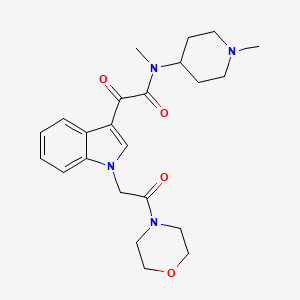
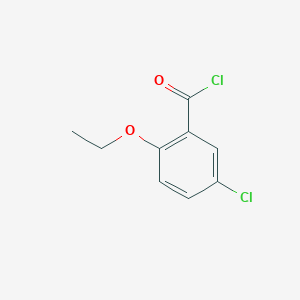
![N'-cycloheptyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2753555.png)
